1-Chloro-1,2-difluoro-2-methoxyethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,2-difluoro-2-methoxyethene is an organic compound with the molecular formula C3H3ClF2O It is characterized by the presence of a chloro group, two fluoro groups, and a methoxy group attached to an ethene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-1,2-difluoro-2-methoxyethene can be synthesized through several methods. One common approach involves the reaction of 1,2,2-trichloro-1,1-difluoroethane with methanol in the presence of a base. This reaction typically occurs under reflux conditions, with the base facilitating the substitution of chlorine atoms by methoxy groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1,2-difluoro-2-methoxyethene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions typically occur under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield 1,2-difluoro-2-methoxyethanol, while oxidation reactions can produce corresponding carbonyl compounds .
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,2-difluoro-2-methoxyethene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 1-chloro-1,2-difluoro-2-methoxyethene involves its interaction with various molecular targets. The chloro and fluoro groups can participate in electrophilic and nucleophilic reactions, while the methoxy group can act as a leaving group or participate in hydrogen bonding. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-1,1-difluoroethane: Similar in structure but lacks the methoxy group.
1,2-Dichloro-1,1-difluoroethane: Contains two chlorine atoms instead of one.
1-Chloro-2,2-difluoroethylene: Similar but lacks the methoxy group.
Uniqueness
1-Chloro-1,2-difluoro-2-methoxyethene is unique due to the presence of both chloro and fluoro groups along with a methoxy group. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in synthesis and research .
Eigenschaften
CAS-Nummer |
18316-12-6 |
---|---|
Molekularformel |
C3H3ClF2O |
Molekulargewicht |
128.50 g/mol |
IUPAC-Name |
1-chloro-1,2-difluoro-2-methoxyethene |
InChI |
InChI=1S/C3H3ClF2O/c1-7-3(6)2(4)5/h1H3 |
InChI-Schlüssel |
BJMOTVRWBSNGSC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C(F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.